molecular formula C10H14N2O6S B12683486 N-(2-Hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl)methanesulphonamide CAS No. 93856-94-1

N-(2-Hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl)methanesulphonamide

Cat. No.: B12683486
CAS No.: 93856-94-1
M. Wt: 290.30 g/mol
InChI Key: PONRZCGYVXGRIU-UHFFFAOYSA-N
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Description

EINECS 299-129-5, also known as 2,2’-Azobis(2-methylpropionitrile), is a chemical compound widely used as a radical initiator in polymerization processes. It is a white crystalline powder with the molecular formula C8H12N4. This compound is known for its ability to decompose and generate free radicals, which are essential for initiating polymerization reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’-Azobis(2-methylpropionitrile) is typically synthesized through the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

CH3C(CN)(OH)CH3+N2H4CH3C(CN)(N2H3)CH3+H2O\text{CH}_3\text{C}(\text{CN})(\text{OH})\text{CH}_3 + \text{N}_2\text{H}_4 \rightarrow \text{CH}_3\text{C}(\text{CN})(\text{N}_2\text{H}_3)\text{CH}_3 + \text{H}_2\text{O} CH3​C(CN)(OH)CH3​+N2​H4​→CH3​C(CN)(N2​H3​)CH3​+H2​O

Industrial Production Methods

In industrial settings, the production of 2,2’-Azobis(2-methylpropionitrile) involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for its applications in polymerization processes.

Chemical Reactions Analysis

Types of Reactions

2,2’-Azobis(2-methylpropionitrile) primarily undergoes decomposition reactions to generate free radicals. These radicals are highly reactive and can initiate various polymerization reactions, including:

    Addition Polymerization: The free radicals generated by the decomposition of 2,2’-Azobis(2-methylpropionitrile) can add to monomers, leading to the formation of polymers.

    Chain Transfer Reactions: The free radicals can also participate in chain transfer reactions, where the radical is transferred to another molecule, continuing the polymerization process.

Common Reagents and Conditions

The decomposition of 2,2’-Azobis(2-methylpropionitrile) is typically carried out at elevated temperatures, often in the range of 60-80°C. The presence of solvents such as toluene or benzene can facilitate the decomposition process and enhance the efficiency of radical generation.

Major Products Formed

The primary products formed from the decomposition of 2,2’-Azobis(2-methylpropionitrile) are free radicals, which then initiate the polymerization of monomers to form polymers. The specific polymers formed depend on the monomers used in the reaction.

Scientific Research Applications

2,2’-Azobis(2-methylpropionitrile) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry

In chemistry, 2,2’-Azobis(2-methylpropionitrile) is extensively used as a radical initiator in the synthesis of polymers. It is employed in the production of various types of polymers, including polyacrylonitrile, polymethyl methacrylate, and polystyrene.

Biology

In biological research, 2,2’-Azobis(2-methylpropionitrile) is used to study the effects of free radicals on biological systems. It serves as a model compound for generating free radicals in vitro, allowing researchers to investigate the mechanisms of radical-induced damage and the protective effects of antioxidants.

Medicine

In the medical field, 2,2’-Azobis(2-methylpropionitrile) is used in the development of drug delivery systems. Its ability to initiate polymerization reactions is harnessed to create polymer-based drug carriers that can release therapeutic agents in a controlled manner.

Industry

Industrially, 2,2’-Azobis(2-methylpropionitrile) is used in the production of plastics, adhesives, and coatings. Its role as a radical initiator is crucial in the polymerization processes that produce these materials.

Mechanism of Action

The mechanism of action of 2,2’-Azobis(2-methylpropionitrile) involves its decomposition to generate free radicals. The decomposition process can be represented as follows:

CH3C(CN)(N2H3)CH32CH3C(CN)N2H2\text{CH}_3\text{C}(\text{CN})(\text{N}_2\text{H}_3)\text{CH}_3 \rightarrow 2 \text{CH}_3\text{C}(\text{CN})\text{N}_2\text{H}_2 CH3​C(CN)(N2​H3​)CH3​→2CH3​C(CN)N2​H2​

The free radicals generated in this process are highly reactive and can initiate polymerization reactions by adding to monomers. The radicals can also participate in chain transfer reactions, propagating the polymerization process.

Comparison with Similar Compounds

2,2’-Azobis(2-methylpropionitrile) is often compared with other radical initiators, such as benzoyl peroxide and azobisisobutyronitrile. While all these compounds serve as radical initiators, they differ in their decomposition temperatures, radical generation efficiency, and specific applications.

Similar Compounds

    Benzoyl Peroxide: Decomposes at lower temperatures and is commonly used in the polymerization of styrene and other monomers.

    Azobisisobutyronitrile: Similar in structure to 2,2’-Azobis(2-methylpropionitrile) but has different decomposition characteristics and applications.

Uniqueness

2,2’-Azobis(2-methylpropionitrile) is unique in its ability to generate free radicals at relatively moderate temperatures, making it suitable for a wide range of polymerization processes. Its stability and efficiency in radical generation set it apart from other radical initiators.

Properties

CAS No.

93856-94-1

Molecular Formula

C10H14N2O6S

Molecular Weight

290.30 g/mol

IUPAC Name

N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]methanesulfonamide

InChI

InChI=1S/C10H14N2O6S/c1-19(17,18)11-9(6-13)10(14)7-2-4-8(5-3-7)12(15)16/h2-5,9-11,13-14H,6H2,1H3

InChI Key

PONRZCGYVXGRIU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC(CO)C(C1=CC=C(C=C1)[N+](=O)[O-])O

Origin of Product

United States

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